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Compound of Interest

Compound Name: DMTr-TNA-C(Bz)-amidite

Cat. No.: B12410213

DMTr-TNA-C(Bz)-amidite: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, synthesis, and applications of 5-O-Dimethoxytrityl-a-L-threofuranosyl-N4-
benzoylcytosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly referred to as
DMTr-TNA-C(Bz)-amidite. This key building block is instrumental in the synthesis of Threose
Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with significant potential in
therapeutic and diagnostic applications.

Chemical Structure and Properties

DMTr-TNA-C(Bz)-amidite is a chemically modified nucleoside phosphoramidite designed for
incorporation into synthetic oligonucleotides. Its structure is characterized by three key
features: an a-L-threofuranosyl sugar backbone, a benzoyl-protected cytosine base, and a 5'-
O-dimethoxytrityl (DMTr) group for selective synthesis.

The core structure of TNA is distinguished by its four-carbon threose sugar, which forms a 2',3'-
phosphodiester linkage, in contrast to the 3',5'-linkage found in DNA and RNA. This structural
alteration imparts unique properties to TNA oligonucleotides, including exceptional resistance
to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.
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Physicochemical Properties:

Property Value Reference
Molecular Formula C45H50N508P [1]
Molecular Weight 819.9 g/mol [1]
CAS Number 325683-96-3 [1]
Appearance White or off-white solid [1]
Purity >98% [1]
Storage -20°C for long-term storage [2]

- Soluble in acetonitrile,
Solubility _ [3]
dichloromethane

Synthesis of DMTr-TNA-C(Bz)-amidite

The synthesis of DMTr-TNA-C(Bz)-amidite is a multi-step process that begins with a suitable
sugar precursor, such as L-ascorbic acid, to form the threofuranosyl ring. This is followed by
glycosylation to attach the protected cytosine base and subsequent protection and
phosphitylation steps. While a precise, publicly available protocol for this specific amidite is not
detailed in a single source, a representative synthesis can be constructed based on
established methods for TNA phosphoramidites.[4][5]

Experimental Protocol: Representative Synthesis

This protocol is a composite based on similar syntheses and should be adapted and optimized
for specific laboratory conditions.

Step 1: Synthesis of Protected a-L-threofuranosyl Nucleoside

o Preparation of the Threose Sugar: The threofuranosyl sugar is synthesized from a
commercially available starting material like calcium-L-threonate through a series of
reactions to form a suitably protected intermediate.
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o Glycosylation: The protected threose sugar is coupled with N4-benzoylcytosine using a
Vorbriiggen glycosylation reaction to form the nucleoside.

o Selective Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is selectively
protected with a dimethoxytrityl (DMTr) group.

Step 2: Phosphitylation

Reaction Setup: The 5'-O-DMTr-protected threofuranosyl-N4-benzoylcytosine is dissolved in
anhydrous dichloromethane under an inert atmosphere (e.g., argon).

o Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the
solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).

» Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or 3P NMR spectroscopy.

e Workup and Purification: Upon completion, the reaction is quenched, and the product is
extracted and purified using silica gel column chromatography to yield the final DMTr-TNA-
C(Bz)-amidite.

Characterization:

The final product is characterized by:

31p NMR: To confirm the presence of the phosphoramidite group, which typically shows two
diastereomeric peaks around 150 ppm.[6]

1H and 13C NMR: To verify the overall structure of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
[6]

Solid-Phase Synthesis of TNA Oligonucleotides
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DMTr-TNA-C(Bz)-amidite is a crucial reagent for the automated solid-phase synthesis of TNA
oligonucleotides. The synthesis cycle follows a well-established four-step process.[7][8]

Experimental Protocol: TNA Oligonucleotide Synthesis

o Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr
group from the 5'-hydroxyl of the solid-support-bound nucleoside using a solution of
trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7]

e Coupling: The DMTr-TNA-C(Bz)-amidite, activated by an activator like 5-ethylthio-1H-
tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
[3] The coupling efficiency of this step is critical for the yield of the full-length oligonucleotide.

[9]

e Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g.,
acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in
subsequent cycles.[7]

« Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using an iodine solution.[3]

This four-step cycle is repeated for each subsequent monomer until the desired TNA
oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved
from the solid support, and the protecting groups are removed.

Quantitative Data: Coupling Efficiency

The coupling efficiency is a critical parameter in oligonucleotide synthesis. While specific data
for DMTr-TNA-C(Bz)-amidite is not extensively published, typical coupling efficiencies for high-
quality phosphoramidites are expected to be above 99%.[10] A comparative framework for
evaluating the coupling efficiency of phosphoramidites from different suppliers involves
synthesizing a test oligonucleotide and monitoring the release of the DMTr cation at each cycle.
[10]
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Average

] Final Trityl .
. Stepwise ) ] Purity by

Supplier Lot Number . Yield (relative

Coupling . HPLC (%)

o to first)

Efficiency (%)
Supplier A XXXXX 99.2 81.9% 85
Supplier B YYYYY 99.5 86.1% 90
Supplier C 2727277 98.8 75.4% 78

This table is an example for illustrative purposes based on a comparative framework and does
not represent actual data for DMTr-TNA-C(Bz)-amidite.[10]

Properties and Applications of TNA
Oligonucleotides

TNA oligonucleotides synthesized using DMTr-TNA-C(Bz)-amidite exhibit several
advantageous properties that make them attractive for therapeutic and diagnostic applications.

Key Properties:

¢ Nuclease Resistance: The 2',3'-phosphodiester linkage and the threose sugar backbone
confer remarkable resistance to degradation by cellular nucleases, leading to a longer
biological half-life compared to natural DNA and RNA.[11][12]

o Duplex Stability: TNA can form stable Watson-Crick base pairs with complementary DNA and
RNA strands, enabling it to act as an effective antisense or antigene agent.[13]

 Biological Stability: TNA has been shown to be stable in human serum and against snake
venom phosphodiesterase.[12]

Applications in Drug Development and Research:

» Antisense Therapeutics: TNA oligonucleotides can be designed to bind to specific
messenger RNA (mRNA) targets, leading to the downregulation of disease-causing proteins.
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This approach is being explored for various diseases, including cancer and genetic
disorders.[14][15][16]

o Aptamers: The high stability and specific binding properties of TNA make it a suitable
candidate for the development of aptamers, which are structured oligonucleotides that can
bind to specific molecular targets with high affinity and specificity.

» Diagnostics: The ability of TNA to hybridize with natural nucleic acids makes it a valuable tool
for the development of diagnostic probes with enhanced stability.

Signaling Pathways and Experimental Workflows

As a synthetic building block, DMTr-TNA-C(Bz)-amidite is not directly involved in biological
signaling pathways. However, the TNA oligonucleotides synthesized from it can be designed to
modulate specific signaling pathways implicated in disease. For example, an antisense TNA
oligonucleotide could target the mRNA of a key protein in a cancer cell's proliferation pathway,
thereby inhibiting tumor growth.[17][18]

Diagrams of Key Processes:

Synthesis of DMTr-TNA-C(Bz)-amidite

Protected Threose »| Glycosylation with Protected TNA 5-O-DMTr . A CTNA
Sugar N4-Benzoylcytosine Nucleoside Protection 5-0-DMTr-TNA-C(B2)
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Multi-step
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Click to download full resolution via product page

Caption: Synthetic pathway for DMTr-TNA-C(Bz)-amidite.
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Solid-Phase TNA Oligonucleotide Synthesis Cycle
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Caption: The four-step cycle of TNA oligonucleotide synthesis.
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Antisense Mechanism of TNA Oligonucleotide
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Caption: TNA-mediated antisense mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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